molecular formula C16H21N5OS B15026397 N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B15026397
M. Wt: 331.4 g/mol
InChI Key: BORSNJCDGRRNTD-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and a carboxamide group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols .

Scientific Research Applications

N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit tubulin polymerization, which is crucial for cell division, thereby exerting its anticancer effects . Additionally, it may interact with viral enzymes, inhibiting their activity and preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit tubulin polymerization and viral enzymes makes it a promising candidate for further research and development in the fields of medicine and biotechnology .

Properties

Molecular Formula

C16H21N5OS

Molecular Weight

331.4 g/mol

IUPAC Name

N,N-diethyl-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C16H21N5OS/c1-4-20(5-2)15(22)14-13(12-9-7-6-8-10-12)19-21-11(3)17-18-16(21)23-14/h6-10,13-14,19H,4-5H2,1-3H3

InChI Key

BORSNJCDGRRNTD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1C(NN2C(=NN=C2S1)C)C3=CC=CC=C3

Origin of Product

United States

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